molecular formula C12H9NO B3355372 1,3-Dihydrobenzo[e]indol-2-one CAS No. 6247-10-5

1,3-Dihydrobenzo[e]indol-2-one

Cat. No.: B3355372
CAS No.: 6247-10-5
M. Wt: 183.21 g/mol
InChI Key: UHYAYNGUJDYSFB-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[e]indol-2-one, also known as 1,3-dihydro-2H-benzo[e]indol-2-one, is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydrobenzo[e]indol-2-one can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzylamines with ketones under acidic conditions. Another method includes the reduction of nitroindoles followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydrobenzo[e]indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dihydrobenzo[e]indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its role in biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dihydrobenzo[e]indol-2-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    Indole: A simpler structure with a single benzene and pyrrole ring.

    Indoline: A reduced form of indole with a saturated pyrrole ring.

    Quinoline: Contains a fused benzene and pyridine ring system.

Uniqueness: 1,3-Dihydrobenzo[e]indol-2-one is unique due to its specific ring fusion and the presence of a carbonyl group at the second position. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

1,3-dihydrobenzo[e]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12-7-10-9-4-2-1-3-8(9)5-6-11(10)13-12/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYAYNGUJDYSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343260
Record name 1,3-Dihydrobenzo[e]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6247-10-5
Record name 1,3-Dihydrobenzo[e]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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